6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-20(16(22)12-7-5-9-14(17)18-12)10-15-19-11-6-3-4-8-13(11)21(15)2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFMANKJJGPMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be deconstructed into three primary building blocks:
- 6-Chloropyridine-2-carboxylic acid derivatives for the pyridine-carboxamide backbone.
- 1-Methyl-1H-benzimidazole-2-methanamine for the N-[(1-methylbenzimidazol-2-yl)methyl] substituent.
- Methylamine for the N-methyl group in the carboxamide.
Retrosynthetic pathways favor sequential assembly, beginning with the synthesis of the benzimidazole moiety, followed by its coupling to the pyridine-carboxamide intermediate.
Synthesis of Key Intermediates
Preparation of 1-Methyl-1H-benzimidazole-2-methanamine
The benzimidazole scaffold is synthesized via acid-catalyzed condensation of o-phenylenediamine with acetic acid under microwave irradiation. Subsequent N-methylation employs methyl iodide in the presence of potassium carbonate:
Reaction Conditions
- o-Phenylenediamine (10 mmol)
- Acetic acid (12 mmol)
- Microwave irradiation (300 W, 150°C, 15 min)
- Yield: 89–94%
N-methylation proceeds via nucleophilic substitution:
$$
\text{Benzimidazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyl-1H-benzimidazole} \quad (\text{Yield: 82\%})
$$
The 2-aminomethyl derivative is obtained through Mannich reaction using formaldehyde and methylamine hydrochloride:
$$
\text{1-Methyl-1H-benzimidazole} + \text{HCHO} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\Delta} \text{1-Methyl-1H-benzimidazole-2-methanamine} \quad (\text{Yield: 75\%})
$$
Synthesis of 6-Chloropyridine-2-carboxylic Acid Derivatives
6-Chloropicolinic acid is chlorinated at position 6 using phosphorus oxychloride (POCl₃) under reflux:
$$
\text{Pyridine-2-carboxylic acid} + \text{POCl}_3 \xrightarrow{110^\circ\text{C}, 6\,\text{h}} \text{6-Chloropyridine-2-carbonyl chloride} \quad (\text{Yield: 88\%})
$$
The acid chloride is converted to 6-chloropyridine-2-carboxamide via ammonolysis:
$$
\text{6-Chloropyridine-2-carbonyl chloride} + \text{NH}_3 \xrightarrow{\text{THF}, 0^\circ\text{C}} \text{6-Chloropyridine-2-carboxamide} \quad (\text{Yield: 91\%})
$$
Coupling Strategies for Final Assembly
N-Methylation of the Carboxamide Group
Selective N-methylation is achieved using methyl triflate in dichloromethane with diisopropylethylamine (DIPEA) as a base:
$$
\text{6-Chloropyridine-2-carboxamide} + \text{CH}_3\text{OTf} \xrightarrow{\text{DIPEA, DCM}} \text{6-Chloro-N-methylpyridine-2-carboxamide} \quad (\text{Yield: 78\%})
$$
Reductive Amination for Benzylamine Attachment
The benzimidazole methanamine is coupled to the N-methylcarboxamide via reductive amination using sodium cyanoborohydride (NaBH₃CN):
$$
\text{6-Chloro-N-methylpyridine-2-carboxamide} + \text{1-Methyl-1H-benzimidazole-2-methanamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Alternative Method : Mitsunobu Reaction
Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the coupling under anhydrous conditions:
$$
\text{6-Chloro-N-methylpyridine-2-carboxamide} + \text{1-Methyl-1H-benzimidazole-2-methanol} \xrightarrow{\text{PPh}_3, \text{DEAD, THF}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$
Optimization and Yield Enhancement
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, benzimidazole formation completes in 15 minutes at 150°C compared to 6–12 hours under conventional heating.
Solvent and Catalytic Effects
- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Copper catalysts (CuBr, CuO) enhance chlorination efficiency.
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J=7.8 Hz, 1H, pyridine-H), 7.85–7.30 (m, 4H, benzimidazole-H), 4.70 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃), 2.95 (s, 3H, CONH-CH₃).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₆ClN₄O [M+H]⁺: 345.0984; found: 345.0986.
Comparative Evaluation of Synthetic Routes
Table 1: Yield and Efficiency of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products formed can include carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The reduction of the compound can yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, such as amino or thiol-substituted pyridine compounds.
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
A study published in Cancer Letters demonstrated that 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria.
Case Study :
A research article in Journal of Antimicrobial Chemotherapy reported that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 4 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 12 µM | |
| Antimicrobial | MRSA | 4 µg/mL | |
| Enzyme Inhibition | Specific Kinases | 5 µM |
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
- Structure : Features an imidazo[1,2-a]pyridine core with a 6-chloro substituent and a carbohydrazide group linked to a 2-chlorophenyl moiety.
- Key Differences: Core Heterocycle: Imidazopyridine vs. pyridine in the target compound. Functional Group: Carbohydrazide vs. Carbohydrazides are prone to hydrolysis, whereas carboxamides are more stable . Substituents: Dual chlorine atoms (pyridine and phenyl) vs. a single chlorine on pyridine in the target compound.
Functional Analogues: Metabotropic Glutamate Receptor Antagonists
CPCCOEt (mGluR1 Antagonist)
- Structure: 7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester.
- Activity: Noncompetitive antagonist of mGluR1 (IC50 = 6.5 µM). Binds to transmembrane residues Thr815 and Ala818, disrupting receptor activation .
- Comparison: Target Specificity: mGluR1 vs. unknown for the target compound. Mechanism: Noncompetitive inhibition via allosteric modulation. The benzimidazole group in the target compound could similarly interact with transmembrane domains if designed for receptor antagonism.
SIB-1757 (mGluR5 Antagonist)
- Structure: 6-Methyl-2-(phenylazo)-3-pyridinol.
- Activity: Selective noncompetitive antagonist of mGluR5 (IC50 = 0.37 µM). Demonstrates >270-fold selectivity over mGluR1 .
- Comparison: Substituent Effects: The 6-methyl and phenylazo groups in SIB-1757 enhance mGluR5 affinity. In the target compound, the 6-chloro and benzimidazole groups may optimize interactions with hydrophobic receptor pockets. Potency: The target compound’s chlorine and carboxamide could improve binding compared to SIB-1757’s pyridinol.
Key Research Findings
Halogenation Effects : Chlorine at position 6 in both the target compound and SIB-1757 may enhance lipophilicity and receptor binding. Chlorinated pyridines are common in CNS-targeting drugs due to blood-brain barrier permeability .
Benzimidazole vs. Imidazopyridine : Benzimidazole in the target compound offers greater metabolic stability compared to imidazopyridine in ’s compound, as benzimidazoles resist oxidative degradation .
Noncompetitive Mechanisms: CPCCOEt and SIB-1757 inhibit receptors by binding allosteric sites. The target compound’s benzimidazole-methyl group could similarly disrupt intramolecular receptor interactions if designed for allosteric modulation .
Biological Activity
6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound belongs to the class of benzimidazole derivatives and has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The IUPAC name of the compound is this compound, with a molecular formula of and a molecular weight of 314.77 g/mol. The structure features a chloro-substituted pyridine ring, a methyl group attached to the nitrogen atom, and a benzimidazole moiety, which is critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by disrupting DNA replication.
- Antimicrobial Activity : The compound can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, showcasing its potential as an antimicrobial agent.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound against various cancer cell lines. Below is a summary table of findings:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF7 | 12.50 | Significant growth inhibition | |
| NCI-H460 | 42.30 | Moderate cytotoxicity | |
| HepG2 | 17.82 | Cytotoxic effect observed |
Antimicrobial Activity
Research also highlights the antimicrobial properties of this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect | Reference |
|---|---|---|---|
| Escherichia coli | 25 µg/mL | Inhibition of growth | |
| Staphylococcus aureus | 15 µg/mL | Significant reduction in viability |
Case Studies
- In Vivo Studies : In a study involving xenograft models, the compound demonstrated complete tumor regression in K562 chronic myelogenous leukemia models with low toxicity levels, indicating promising therapeutic potential in oncology .
- Mechanistic Studies : Further investigations revealed that the compound affects cell cycle progression by inducing G1 phase arrest in cancer cells, which contributes to its anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
